Product packaging for N-(2-iodophenyl)propanamide(Cat. No.:)

N-(2-iodophenyl)propanamide

Cat. No.: B253128
M. Wt: 275.09 g/mol
InChI Key: NVKPQYACAMBSHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-(2-iodophenyl)propanamide is a high-purity chemical compound offered for research and development purposes. This product is intended for use as a chemical reference standard or a synthetic building block in organic synthesis and medicinal chemistry research. It is strictly for laboratory use by qualified professionals. Researchers can utilize this compound in the exploration of novel synthetic pathways or in the development of new pharmacological tools. The iodine substituent on the phenyl ring makes it a potential intermediate for further functionalization via cross-coupling reactions. This product is sold with the guarantee of identity and high purity, confirmed by analytical techniques. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures, or for any form of human or veterinary use. Researchers should consult the relevant safety data sheet (SDS) and handle this material in accordance with all applicable laboratory safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10INO B253128 N-(2-iodophenyl)propanamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10INO

Molecular Weight

275.09 g/mol

IUPAC Name

N-(2-iodophenyl)propanamide

InChI

InChI=1S/C9H10INO/c1-2-9(12)11-8-6-4-3-5-7(8)10/h3-6H,2H2,1H3,(H,11,12)

InChI Key

NVKPQYACAMBSHY-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=CC=C1I

Canonical SMILES

CCC(=O)NC1=CC=CC=C1I

Origin of Product

United States

Synthetic Methodologies for N 2 Iodophenyl Propanamide and Its Derivatives

Acylation Reactions of 2-Iodoaniline (B362364) Precursors

The most direct route to N-(2-iodophenyl)propanamide is the acylation of 2-iodoaniline. This can be accomplished through several methods that activate either the amine or the carboxylic acid partner to facilitate the formation of the amide linkage.

Nucleophilic acylation represents a cornerstone for amide bond formation. In this approach, the amino group of 2-iodoaniline acts as a nucleophile, attacking an activated propanoyl source. A common method involves the use of coupling reagents that convert a carboxylic acid, such as propanoic acid, into a more reactive species. For instance, N,N′-dicyclohexylcarbodiimide (DCC) is a widely used dehydrating agent that reacts with a carboxylic acid to form a highly activated acylating agent. mdpi.com This intermediate is then readily attacked by the amine to form the desired amide, with dicyclohexylurea precipitating as a byproduct. mdpi.com This strategy is exemplified in the synthesis of related amide structures where DCC facilitates the coupling between a carboxylic acid and an amine in a solvent like dichloromethane (B109758) (CH2Cl2) at room temperature. mdpi.com

Alternatively, the direct reaction of 2-iodoaniline with a more electrophilic propanoyl source, such as propanoyl chloride, is a straightforward and common method for this type of acylation.

The efficiency of amide formation, particularly in the context of palladium-catalyzed cross-coupling reactions which often follow, is highly dependent on the reaction conditions. Research into related reactions involving 2-iodoaniline highlights the importance of optimizing parameters such as the catalyst, base, solvent, and temperature. researchgate.net

For palladium-catalyzed reactions involving 2-iodoaniline, a combination of a palladium source like PdCl2 and a phosphine (B1218219) ligand such as triphenylphosphine (B44618) (PPh3) is often employed. researchgate.net The choice of base is also critical; studies have shown that potassium carbonate (K2CO3) can be more effective than other bases like sodium carbonate (Na2CO3) or caesium carbonate (Cs2CO3). researchgate.net The solvent and temperature are fine-tuned to maximize yield, with dimethylformamide (DMF) at temperatures around 70-80 °C proving favorable in certain palladium-catalyzed systems. researchgate.net

EntryCatalyst (mol%)Ligand (mol%)Base (1.5 equiv.)SolventTemp (°C)Time (h)Yield (%)
1PdCl2 (5)PPh3 (15)K2CO3DMF708Favorable
2PdCl2 (5)PPh3 (15)Na2CO3DMF708Inferior
3PdCl2 (5)PPh3 (15)Cs2CO3DMF708Inferior
4PdCl2 (5)PPh3 (15)Et3NDMF801269*

*Note: Data adapted from related palladium-catalyzed reactions involving 2-iodoaniline and may serve as a starting point for optimizing the synthesis of its derivatives. researchgate.net The yield of 69% corresponds to a reaction with 2-bromoaniline, as the optimized conditions for 2-iodoaniline were found to be ineffective for the bromo analogue. researchgate.net

Approaches to Substituted this compound Analogues

The synthesis of substituted analogues allows for the exploration of structure-activity relationships and the development of compounds with tailored properties. This can be achieved by using substituted versions of either the aniline (B41778) or the acylating agent.

Using derivatives of propanoyl chloride is a direct method for introducing substituents on the propanamide side chain. For example, 3-chloropropionyl chloride can be used to synthesize N-(2-iodophenyl)-3-chloropropanamide. nordmann.global This introduces a reactive handle (the chloro group) that can be used for further functionalization. The acylation is typically carried out in a suitable solvent. google.com In some procedures, thionyl chloride is added to the reaction mixture, which may involve an acid chloride conversion of a precursor alcohol. google.com This approach facilitates the creation of a library of derivatives by varying the structure of the acyl chloride.

The development of stereoselective synthetic methods is crucial when the biological activity of a molecule depends on its specific three-dimensional arrangement. For derivatives of this compound with chiral centers, asymmetric synthesis can provide access to enantiomerically pure compounds. mdpi.com

General strategies for stereoselective synthesis that could be applied to these systems include:

Chiral Catalysis : The use of a chiral catalyst, such as a chiral phosphoric acid in photoredox-catalyzed cycloadditions, can induce enantioselectivity. rsc.org

Chiral Auxiliaries : Attaching a chiral auxiliary to the precursor can direct the stereochemical outcome of a reaction, after which the auxiliary is removed.

1,3-Dipolar Cycloaddition : Reactions like the 1,3-dipolar cycloaddition between a chiral nitrone and an achiral N-substituted maleimide (B117702) can produce enantiopure spiro-fused heterocycles with high diastereoselectivity. nih.gov

These methods enable the synthesis of specific stereoisomers, which is essential for developing compounds with defined pharmacological profiles. mdpi.com

Precursor Synthesis for this compound Derivatization

The synthesis of complex derivatives often involves the preparation of elaborate precursors that are then converted to the final amide. This allows for the introduction of functionality that might not be compatible with the conditions of amide bond formation.

For instance, the amine group of 2-iodoaniline can be protected, for example as an N-Boc derivative, allowing for other transformations to be carried out on the molecule. acs.org The protected 2-iodoaniline can undergo reactions such as palladium-catalyzed couplings. The Sonogashira reaction, which couples an aryl halide with a terminal alkyne, is a powerful tool for creating C-C bonds and has been used with 2-iodoaniline precursors to build complex scaffolds. nih.gov After these modifications, the protecting group is removed, and the resulting substituted 2-iodoaniline is acylated to yield the final this compound derivative. acs.org This modular approach provides significant flexibility in the design and synthesis of diverse analogues.

Synthesis of 2-Haloanilines and their Functionalization

The synthesis of this compound fundamentally relies on the availability of its precursor, 2-iodoaniline. 2-Haloanilines, in general, are pivotal starting materials in the synthesis of a wide array of nitrogen-containing compounds, including pharmaceuticals and functional materials. chemimpex.com Their preparation and subsequent chemical manipulation are cornerstones of modern synthetic chemistry.

2-Iodoaniline itself is a versatile chemical intermediate used in the production of dyes, agrochemicals, and pharmaceuticals, particularly in the development of anti-cancer agents and organic electronics. chemimpex.com The iodine substituent enhances the reactivity of the molecule, making it an ideal substrate for nucleophilic substitution and metal-catalyzed cross-coupling reactions. chemimpex.com

The functionalization of 2-haloanilines is a well-established field, with numerous methods available to form new carbon-carbon and carbon-heteroatom bonds. These reactions are critical for building molecular complexity. Transition-metal catalysis, particularly with palladium and copper, is a dominant strategy. For instance, palladium-catalyzed reactions are widely used for the synthesis of quinolin-2(1H)-ones and quinolin-4(1H)-ones from 2-haloanilines. nih.gov

Key functionalization reactions include:

Sonogashira Coupling: This palladium-catalyzed reaction couples terminal alkynes with aryl halides, such as 2-iodoaniline, to form 2-alkynylaniline derivatives. These intermediates are frequently used in subsequent cyclization reactions to synthesize indoles. beilstein-journals.org

Ullmann-type Reactions: Copper-catalyzed Ullmann reactions are employed for C-N and C-S bond formation. These reactions can be used to synthesize various heterocyclic structures, such as benzimidazoles, from 2-haloanilines. bohrium.comresearchgate.net

Heck Coupling: The palladium-catalyzed Heck reaction can couple 2-iodoanilines with α,β-unsaturated carbonyl compounds, leading to the formation of 3-substituted quinolin-2(1H)-ones. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is used to form C-N bonds and can be applied to aryl halides containing various functional groups, sometimes eliminating the need for protecting groups. researchgate.net

Tandem Reactions: 2-Haloanilines can undergo one-pot tandem reactions to form complex heterocycles. For example, a copper-catalyzed tandem reaction of 2-haloanilines with thiocarbamoyl chloride efficiently produces 2-aminobenzothiazoles. tandfonline.com

The table below summarizes various catalytic systems used for the functionalization of 2-haloanilines.

Reaction Type2-Haloaniline SubstrateCatalyst/ReagentsProduct TypeRef.
Annulationo-IodoanilinePd(OAc)₂, DABCOIndoles acs.org
Tandem Cyclizationo-Haloanilines (Br, I)CuBr, t-BuOK2-Aminobenzothiazoles tandfonline.com
Three-Component Reactiono-HaloanilineCuI, 1,10-phenanthrolineBenzimidazoles rsc.org
Heck Coupling/Cyclizationo-IodoanilinePd(OAc)₂, PPh₃, NaOAc3-Substituted quinolin-2(1H)-ones nih.gov
Homocouplingo-HaloanilineNi catalyst, Bipyridine ligand2,2′-Diaminobiaryls acs.org
Radical CyclizationN-Allenyl-2-iodoanilineSmI₂, HMPA, i-PrOHIndoles rsc.org

This table is interactive. Users can sort columns to compare different synthetic approaches.

Generation of Key Intermediates for Complex Amide Scaffolds

The strategic placement of the iodo and propanamide groups in this compound makes it an ideal precursor for generating complex, polyfunctional molecules. The amide functionality can direct or participate in reactions, while the carbon-iodine bond serves as a prime site for metal-catalyzed transformations.

A powerful strategy for creating molecular diversity is the use of multicomponent reactions (MCRs), such as the Ugi four-component reaction (Ugi-4CR), followed by a post-transformation step. chim.itnumberanalytics.comnumberanalytics.com The Ugi reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to rapidly build a complex α-acylamino amide scaffold. numberanalytics.comnumberanalytics.com When 2-iodoaniline is used as the amine component, the resulting Ugi adduct contains the key N-(2-iodophenyl)amide moiety, primed for further cyclization. chim.itmdpi.com

For example, a notable application involves the synthesis of N-unprotected 2-amide-substituted indoles. This process begins with a Ugi reaction involving furfural, 2-iodoaniline, an acetic acid, and an isocyanide. The resulting Ugi adduct, an N-(2-iodophenyl)acetamide derivative bearing a furan (B31954) ring, is then subjected to a palladium-catalyzed intramolecular cyclization. This cascade reaction proceeds through dearomatizing arylation, opening of the furan ring, and subsequent deprotection to yield highly functionalized indoles. These products bear amide, carbonyl, and alkenyl functional groups, which are themselves amenable to further chemical transformations.

The efficiency of this palladium-catalyzed cyclization to form diverse indole (B1671886) scaffolds is demonstrated in the table below.

EntryR⁴ProductYield (%)
1HHHt-Bu2a 78
2HHHBn2b 75
3HHH4-MeO-Ph2c 80
4MeHHt-Bu2d 72
5MeHHBn2e 70
6MeHH4-MeO-Ph2f 75
7HMeHt-Bu2g 70
8HMeHBn2h 65
9HMeH4-MeO-Ph2i 72
10HHMet-Bu2j 75
11HH4-MeO-Pht-Bu2k 77
12HHn-Prt-Bu2l 40
13HHHCy2m 82
14MeHHCy2n 78
15HMeHCy2o 75

Table adapted from a study on palladium-catalyzed intramolecular cyclization of Ugi adducts. The reaction conditions involved treating the Ugi adduct (1) with a palladium catalyst, a ligand, and a base. Bn = benzyl (B1604629), Cy = cyclohexyl. Isolated yields are provided.

This methodology highlights how a relatively simple precursor like 2-iodoaniline can be elaborated into a complex amide intermediate, which is then transformed into a privileged heterocyclic scaffold like indole. The this compound motif and its analogues are thus central to synthetic strategies that aim to build structurally diverse and functionally rich molecules.

Mechanistic Investigations of N 2 Iodophenyl Propanamide Reactions

Reaction Pathway Elucidation in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. While specific mechanistic studies on N-(2-iodophenyl)propanamide are not extensively documented, the reaction pathways can be elucidated by examining well-established mechanisms for analogous aryl iodides.

Role of Iodine Electrophilicity in Catalytic Cycles

The catalytic cycle of a palladium-catalyzed cross-coupling reaction typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. The electrophilic nature of the iodine atom in this compound plays a crucial role, particularly in the initial oxidative addition step. In this step, a low-valent palladium(0) complex inserts into the carbon-iodine bond. The high electrophilicity of iodine makes the aryl iodide a good substrate for this reaction, as it readily reacts with the electron-rich palladium(0) center.

Hypervalent iodine reagents, which are strong electrophiles and potent oxidizing agents, have been extensively used in palladium-catalyzed transformations, highlighting the significance of iodine's electrophilic character. mdpi.comfrontiersin.org These reagents can promote reactions through both Pd(0)/Pd(II) and Pd(II)/Pd(IV) catalytic cycles. mdpi.com In the context of this compound, the interaction between the palladium catalyst and the iodine atom is a critical determinant of the reaction's progress. Mechanistic studies on related systems, such as the Pd(II)-catalyzed C-H iodination with molecular iodine, have explored the competition between oxidative addition and electrophilic cleavage pathways. nih.gov For C(sp²)-H bonds, the reaction preferentially proceeds via a Pd(II)/Pd(II) redox-neutral electrophilic cleavage pathway. nih.gov

Mechanistic Intermediates in Cross-Coupling Methodologies

Following the initial oxidative addition of the C-I bond to the Pd(0) catalyst, an arylpalladium(II) iodide intermediate is formed. This intermediate is central to the catalytic cycle and is the precursor to the subsequent transmetalation step. In a typical Suzuki-Miyaura coupling, for instance, the arylpalladium(II) iodide intermediate would react with an organoboron reagent in the presence of a base. The base activates the organoboron compound, facilitating the transfer of the organic group to the palladium center and displacing the iodide. This results in the formation of a diarylpalladium(II) complex.

The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium center couple and are eliminated as the final product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. The stability and reactivity of the various palladium intermediates are influenced by factors such as the ligands on the palladium, the solvent, and the nature of the coupling partners.

Radical Cyclization Pathways Involving Iodophenyl Moieties

The iodophenyl group in this compound can also participate in radical reactions. Upon homolytic cleavage of the carbon-iodine bond, an o-anilide aryl radical is generated. This highly reactive intermediate can undergo a variety of transformations, including intramolecular cyclization.

β-Elimination of Sulfonyl Radicals in Related Systems

While not directly involving this compound, the study of β-elimination of sulfonyl radicals in related systems provides valuable mechanistic insights into the behavior of radical intermediates. In radical cyclizations of cyclic ene sulfonamides, an initial cyclization produces an α-sulfonamidoyl radical. This intermediate can then undergo β-elimination of a sulfonyl radical to form an imine. This process demonstrates that a seemingly stable bond, such as the N-SO₂Ar bond, can be cleaved under mild reductive conditions through a radical pathway.

The fragmentation of β-sulfonyl radicals is a well-established reaction with broad synthetic utility for forming carbon-carbon and carbon-nitrogen double bonds. The propensity for β-elimination is a key consideration in designing radical cyclization reactions and can be a competing pathway to other desired transformations.

Intramolecular Cyclization Kinetics and Selectivity

The intramolecular cyclization of the o-anilide aryl radical generated from this compound is a kinetically controlled process. The rate and selectivity of the cyclization are influenced by several factors, including the length of the tether connecting the radical center to the reacting moiety and the nature of the atom being attacked. Generally, 5-exo and 6-exo cyclizations are kinetically favored according to Baldwin's rules.

In related systems, such as the reduction of allyl 2-iodobenzyl malonates, the generated aryl radicals partition between 6-exo and 7-endo cyclization, as well as a competing 1,5-hydrogen atom transfer. nih.gov The rate constants for these processes are very high, often exceeding 10⁸ M⁻¹s⁻¹. nih.gov The selectivity of these cyclizations can be controlled by the choice of radical initiator and reaction conditions. For example, in the cyclization of N-protected 6-[2-(2-halophenyl)ethyl]-1,2,3,4-tetrahydropyridines, the stereoselectivity of the product can be controlled by using different tin hydrides. nih.gov

Competitive Reaction Pathways of o-Anilide Aryl Radicals

The o-anilide aryl radical derived from this compound is a versatile intermediate that can follow several competitive reaction pathways. The outcome of the reaction is highly dependent on the structure of the amide side chain and the reaction conditions.

Photoinduced reactions of o-iodoanilides with sulfur nucleophiles generate o-amide aryl radicals. nih.govacs.org These radicals can undergo nucleophilic coupling to give ipso-substitution products or participate in intramolecular hydrogen transfer reactions. nih.govacs.org The structure of the α-carbonyl moiety plays a critical role in determining the dominant pathway.

For instance, when the α-carbonyl substituent is a methyl group, the primary reaction is coupling with the sulfur nucleophile. nih.govacs.org However, with a benzyl (B1604629) substituent, a 1,5-hydrogen transfer occurs to form a stabilized α-carbonyl radical. nih.govacs.org A tert-butyl substituent leads to a 1,6-hydrogen transfer followed by a 1,4-aryl migration to yield an amidyl radical. nih.govacs.org These findings highlight the subtle interplay of steric and electronic effects in directing the reactivity of the o-anilide aryl radical.

Table 1: Competitive Pathways of o-Anilide Aryl Radicals (12) Derived from o-Iodoanilides (4)

R Group on α-CarbonylReaction PathwayProduct(s)
Me (from 12b )Nucleophilic additionMethylthio-substituted compounds
-CH₂Ph (from 12c )1,5-Hydrogen transferStabilized α-carbonyl radical (17)
t-Bu (from 12d )1,6-Hydrogen transfer followed by 1,4-aryl migrationAmidyl radical (20) and ipso substitution derivative

Data sourced from Rey et al. (2009). nih.govacs.org

Hydrogen Transfer Mechanisms (e.g., 1,5- and 1,6-Hydrogen Transfer)

Intramolecular hydrogen atom transfer (HAT) is a powerful strategy in organic synthesis for the functionalization of unactivated C-H bonds. In the context of this compound derivatives, 1,5-hydrogen transfer has been a focal point of mechanistic studies, particularly in the synthesis of spirocyclic γ-lactams.

Research has demonstrated that the photoredox-catalyzed reaction of N-allyl-N-(2-iodophenyl)carboxamides can lead to the formation of spirocyclic γ-lactams through a 1,5-hydrogen atom transfer process. acs.org The reaction is initiated by the formation of an aryl radical from the N-(2-iodophenyl)amide precursor under visible light irradiation in the presence of a photocatalyst. This highly reactive aryl radical then undergoes an intramolecular 1,5-HAT, abstracting a hydrogen atom from a suitable position in the alkyl side chain to form a more stable carbon-centered radical. This translocation of the radical center is a key step that enables subsequent cyclization. mdpi.com

The efficiency of the 1,5-HAT is influenced by the stability of the resulting carbon-centered radical. For instance, abstraction of a tertiary hydrogen is generally more favorable than a secondary or primary hydrogen. Following the 1,5-HAT, the newly formed carbon radical can undergo a 5-exo-trig cyclization onto a tethered alkene, leading to the formation of the spirocyclic γ-lactam skeleton. acs.org

A representative reaction is the conversion of N-allyl-N-(2-iodophenyl)cyclohexanecarboxamide to the corresponding γ-spirolactam. The reaction proceeds with good yield, highlighting the efficiency of the 1,5-HAT and subsequent cyclization. acs.org

EntrySubstrateProductYield (%)
1N-allyl-N-(2-iodophenyl)cyclohexanecarboxamideγ-spirolactam derivative62

This table illustrates the yield of a representative photoredox-induced intramolecular 1,5-H transfer reaction of an N-(o-iodophenyl)-alkylamide derivative. acs.org

While 1,5-HAT is a common pathway, 1,6-hydrogen transfer processes are also significant in radical chemistry, particularly in systems where a six-membered transition state is favored. nih.gov The principles of 1,6-HAT in nitrogen-centered radicals can be extended to understand potential, though less commonly documented, reaction pathways for this compound derivatives. The regioselectivity between 1,5- and 1,6-HAT is often dictated by the conformation of the substrate and the relative stability of the resulting radical intermediates. nih.gov

Aryl Migration Phenomena in Radical Cascades

Aryl migration in radical cascades represents a sophisticated class of reactions that allows for significant molecular rearrangement and the formation of complex biaryl structures. In the context of N-(2-iodophenyl)amide derivatives, electrochemical methods have been employed to induce a 1,4-aryl migration.

Specifically, the electroreductive radical 1,4-aryl migration of N-aryl-2-iodobenzamides has been investigated. This process is initiated by the single-electron reduction of the aryl iodide to form an aryl radical. This radical then undergoes an intramolecular 5-exo-trig spirocyclization. The subsequent cleavage of the C-N bond leads to the 1,4-migration of the aryl group, ultimately forming a biaryl product after hydrogen atom abstraction. This transition-metal-free approach provides a valuable method for constructing biaryl scaffolds under mild conditions.

The proposed mechanism involves the following key steps:

Generation of an aryl radical: Cathodic reduction of the C-I bond.

Intramolecular spirocyclization: The aryl radical attacks the amide carbonyl carbon.

C-N bond cleavage and aryl migration: Ring-opening of the spirocyclic intermediate to afford the migrated product radical.

Hydrogen atom abstraction: Formation of the final biaryl product.

Halo-Lactamization and Related Cyclization Strategies

Halo-lactamization is a powerful cyclization strategy for the synthesis of lactams, which are important structural motifs in many biologically active compounds. This process typically involves the reaction of an unsaturated amide with a halogen source. The reaction proceeds through a halonium ion intermediate, which is then attacked intramolecularly by the nitrogen atom of the amide.

While specific studies on the halo-lactamization of this compound itself are not extensively documented, the principles of this reaction can be applied to understand its potential cyclization pathways. For a halo-lactamization to occur, an unsaturated moiety, such as an alkenyl or alkynyl group, would need to be incorporated into the propanamide side chain.

For instance, an N-(2-iodophenyl)pent-4-enamide could theoretically undergo iodolactamization. In such a reaction, an external iodine source would react with the double bond to form an iodonium (B1229267) ion. The amide nitrogen would then act as a nucleophile, attacking the iodonium ion in an endo- or exo-trig manner to form a five- or six-membered lactam ring. The regioselectivity of the cyclization would be governed by Baldwin's rules and the specific reaction conditions.

The presence of the 2-iodo-phenyl group could also open up possibilities for tandem reactions, where an initial halo-lactamization is followed by a subsequent cross-coupling or radical cyclization reaction involving the aryl iodide.

Advanced Spectroscopic and Structural Elucidation of N 2 Iodophenyl Propanamide Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR Spectral Analysis

Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. For N-(2-iodophenyl)propanamide, the spectrum is expected to show distinct signals for the aromatic protons, the amide proton, and the protons of the propanamide ethyl group. docbrown.info

In a closely related analogue, N-(2-Iodophenyl)-2-phenylpropanamide, the ¹H NMR spectrum displays characteristic signals that help in its structural assignment. amazonaws.com The aromatic protons on the iodophenyl ring typically appear as complex multiplets in the downfield region (δ 7.0-8.5 ppm) due to spin-spin coupling. The amide proton (N-H) usually presents as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The protons of the propanamide moiety exhibit a typical ethyl pattern: a quartet for the methylene (B1212753) group (-CH2-) adjacent to the carbonyl, and a triplet for the terminal methyl group (-CH3). docbrown.info

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Splitting PatternCoupling Constant (J, Hz)
Aromatic (C₆H₄)7.0 - 8.2MultipletN/A
Amide (NH)~7.5 - 8.5 (broad)SingletN/A
Methylene (-CH₂CO-)~2.3Quartet~7.4
Methyl (-CH₃)~1.2Triplet~7.4

Note: Data is predicted based on general principles and data from similar compounds. Actual values can vary based on solvent and experimental conditions.

Carbon (¹³C) NMR Spectral Analysis

Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In the proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom gives a single peak.

The carbonyl carbon of the amide group is characteristically found far downfield, typically in the range of δ 170-175 ppm. The carbon atom bonded to iodine (C-I) is observed at a distinct chemical shift, often around δ 90-100 ppm, due to the heavy atom effect. The other aromatic carbons appear in the δ 120-140 ppm region. The aliphatic carbons of the propanamide group are found in the upfield region of the spectrum. amazonaws.com

Table 2: ¹³C NMR Spectral Data for the Analogue N-(2-Iodophenyl)-2-phenylpropanamide

Carbon AssignmentChemical Shift (δ, ppm)
Amide Carbonyl (C=O)172.5
Aromatic (C-NH)138.8
Aromatic (C-H)129.4
Aromatic (C-H)128.9
Aromatic (C-H)125.7
Aromatic (C-H)122.5
Aromatic (C-I)91.5
Aliphatic (-CH-)48.0
Aliphatic (-CH₃)18.4

Source: Data from a closely related analogue, N-(2-Iodophenyl)-2-phenylpropanamide. amazonaws.com

Mass Spectrometry (MS) and LC-MS/MS for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. The molecular weight of this compound (C₉H₁₀INO) is 275.09 g/mol . The high-resolution mass spectrum would show the molecular ion peak [M]⁺ at this m/z value, confirming the elemental composition. nih.gov

Electron ionization (EI) mass spectrometry of propanamide shows a base peak at m/z 44, corresponding to the [O=C-NH₂]⁺ fragment. docbrown.info For this compound, characteristic fragmentation would involve cleavage of the amide and alkyl bonds.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. lcms.cz This is particularly useful for analyzing complex mixtures and for metabolite identification. umich.eduthermofisher.com The compound is first separated on an LC column before being introduced into the mass spectrometer. In MS/MS, a specific precursor ion (e.g., the molecular ion) is selected and fragmented to produce a spectrum of product ions, which is highly specific to the molecule's structure.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/z ValuePredicted Fragment IonNotes
275[C₉H₁₀INO]⁺Molecular Ion [M]⁺
219[C₆H₆IN]⁺Loss of propanoyl group (-C₃H₅O)
148[C₉H₁₀NO]⁺Loss of Iodine (I)
92[C₆H₆N]⁺From cleavage of the iodophenyl moiety
57[C₃H₅O]⁺Propanoyl cation

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. It is an effective tool for identifying functional groups. The IR spectrum of this compound is expected to show characteristic absorption bands for the amide group. researchgate.net This includes a strong absorption for the C=O stretch (Amide I band) and another for the N-H bend (Amide II band). vulcanchem.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. The presence of the iodophenyl ring and the amide group, which act as chromophores, will result in characteristic absorption bands in the UV region, typically between 200-400 nm. nist.gov

Table 4: Characteristic IR and UV-Vis Absorption Data

SpectroscopyAbsorptionFunctional Group/Transition
IR~3300 cm⁻¹N-H stretch
IR~3050 cm⁻¹Aromatic C-H stretch
IR~2970 cm⁻¹Aliphatic C-H stretch
IR~1650-1680 cm⁻¹Amide I (C=O stretch) vulcanchem.com
IR~1550 cm⁻¹Amide II (N-H bend, C-N stretch)
IR~500-600 cm⁻¹Aromatic C-I stretch vulcanchem.com
UV-Vis~200-220 nmπ → π* transition (phenyl ring)
UV-Vis~250-280 nmn → π* transition (carbonyl group)

Single-Crystal X-ray Diffraction for Solid-State Structure

Single-crystal X-ray diffraction (SC-XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. hzdr.de This technique provides precise measurements of bond lengths, bond angles, and intermolecular interactions, yielding an unambiguous molecular structure. scielo.br

For an analogue, N-(2-Iodophenyl)-2-phenylpropanamide, a single-crystal X-ray structure has been determined. amazonaws.com The analysis reveals the precise spatial arrangement of all atoms in the crystal lattice, confirming the connectivity established by NMR and MS. This data is crucial for understanding the molecule's solid-state packing and intermolecular forces, such as hydrogen bonding involving the amide group.

Conformational Analysis and Dihedral Angles

The data from SC-XRD allows for a detailed conformational analysis. scribd.com The conformation of a molecule is defined by the rotation around its single bonds, which can be quantified by dihedral (or torsion) angles. mdpi.com Key dihedral angles in this compound analogues determine the orientation of the iodophenyl ring relative to the plane of the amide group and the conformation of the propanamide side chain.

In the crystal structure of the analogue N-(2-Iodophenyl)-2-phenylpropanamide, specific torsion angles define its shape. amazonaws.com For instance, the dihedral angle between the plane of the phenyl ring and the amide group is a critical parameter. The amide bond itself typically exhibits a planar or near-planar geometry due to resonance. Analysis of these angles provides insight into the most stable conformation of the molecule in the solid state, which may be influenced by steric hindrance and crystal packing forces. researchgate.net

Table 5: Selected Torsion Angles [°] for the Analogue N-(2-Iodophenyl)-2-phenylpropanamide

Atoms Defining the AngleAngle (°)Description
O1-C7-N1-C1A-1.7(4)Planarity of amide group with phenyl ring
C8-C7-N1-C1A177.6(2)Orientation of alkyl chain relative to phenyl ring
C7-N1-C1A-C2A-112.5(3)Twist of the N-Aryl bond
C7-N1-C1A-C6A67.0(3)Twist of the N-Aryl bond
I1-C2A-C1A-N1-1.3(3)Orientation of iodine relative to amide nitrogen

Source: Crystallographic data for the analogue N-(2-Iodophenyl)-2-phenylpropanamide. amazonaws.com

Planarity and Conjugation within Amide and Aryl Systems

The spatial orientation between the amide group and the aryl ring in N-aryl amides is a critical determinant of the molecule's electronic and chemical properties. In an ideal scenario, a coplanar arrangement allows for maximum π-electron delocalization, or conjugation, between the phenyl ring's π-system and the non-bonding electrons of the amide nitrogen atom. However, the introduction of substituents, particularly bulky ones at the ortho position of the phenyl ring, can induce significant steric hindrance, forcing the amide plane to twist relative to the aryl plane.

In the case of this compound and its analogues, the large van der Waals radius of the iodine atom at the ortho-position results in a non-planar molecular geometry. This deviation from planarity disrupts the conjugation between the amide group and the aromatic ring. X-ray crystallographic studies of structurally related compounds containing the 2-iodophenyl moiety consistently demonstrate this torsional effect.

For instance, in (E)-2-{[(2-iodophenyl)imino]methyl}-6-methylphenol, the 2-iodophenyl ring and the benzene (B151609) ring are twisted with respect to each other, exhibiting a significant dihedral angle of 31.38°. nih.gov Similarly, in a more complex system involving an N-acylated 1,2,4-triazol-5-amine with a 2-iodophenylacetyl group, the amide-substituted phenyl ring is not coplanar with the adjacent triazole ring, showing an offset of 28°. acs.org These findings strongly suggest that the steric pressure exerted by the ortho-iodine atom in this compound would compel the propanamide group to rotate out of the phenyl ring's plane. This twisting minimizes steric repulsion but simultaneously reduces the orbital overlap necessary for efficient conjugation.

Table 1: Dihedral Angles in Analogous o-Iodophenyl Compounds

Compound Inter-planar Dihedral Angle (°) Reference
(E)-2-{[(2-iodophenyl)imino]methyl}-6-methylphenol 31.38 nih.gov

Vibrational Spectroscopy (Raman Scattering and Infrared Absorption)

Vibrational spectroscopy, encompassing both infrared (IR) absorption and Raman scattering, provides a detailed fingerprint of a molecule's functional groups and skeletal structure. americanpharmaceuticalreview.com Both techniques probe the vibrational energy levels of a molecule, but they operate on different principles—IR spectroscopy measures the absorption of infrared light, while Raman spectroscopy analyzes the light scattered from a sample. americanpharmaceuticalreview.com The analysis of the vibrational spectra of this compound allows for the identification of its key structural features.

The spectrum is dominated by vibrations characteristic of the secondary amide linkage, the substituted benzene ring, and the propanoyl group. While a fully assigned experimental spectrum for this compound is not available, the expected vibrational modes can be predicted based on established group frequencies and data from similar compounds. researchgate.netnist.gov

Key Vibrational Modes of this compound:

N-H Vibrations: Secondary amides in the solid state typically show a strong N-H stretching band (Amide A) in the IR spectrum around 3300-3250 cm⁻¹, often broadened due to hydrogen bonding. The corresponding N-H in-plane bending vibration (Amide II) is found between 1570 and 1515 cm⁻¹.

Carbonyl Vibrations (Amide I): The Amide I band, which is primarily due to the C=O stretching vibration, is one of the most intense and characteristic absorptions in the IR spectrum of amides. For secondary amides, it typically appears in the range of 1680-1630 cm⁻¹. Its position is sensitive to hydrogen bonding and conjugation.

Amide III Band: This is a complex vibration involving C-N stretching and N-H bending, occurring in the 1300-1200 cm⁻¹ region.

Aromatic Ring Vibrations: The phenyl group gives rise to several characteristic bands. The C-H stretching vibrations appear above 3000 cm⁻¹. The C=C stretching vibrations within the ring occur in the 1600-1450 cm⁻¹ region. Out-of-plane (o.o.p.) C-H bending vibrations are found between 900 and 675 cm⁻¹, and their pattern is indicative of the substitution pattern (in this case, 1,2-disubstitution).

C-I Vibration: The carbon-iodine stretching vibration is expected to appear as a low-frequency band, typically in the range of 600-500 cm⁻¹, due to the heavy mass of the iodine atom.

Alkyl Group Vibrations: The propanamide's ethyl group will exhibit C-H stretching vibrations (symmetric and asymmetric) in the 2980-2850 cm⁻¹ range and bending (scissoring, wagging, twisting) vibrations around 1465-1375 cm⁻¹.

Studies on related molecules, such as N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide, show a redshift (lowering of frequency) in the N-H stretching mode, indicating a weakening of the N-H bond, which can be attributed to intermolecular interactions. researchgate.net The ring breathing modes for the phenyl ring are also identifiable and provide structural information. researchgate.net

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Predicted Wavenumber Range (cm⁻¹) Expected IR Intensity Expected Raman Intensity
N-H Stretch (Amide A) -CONH- 3300 - 3250 Strong Medium
Aromatic C-H Stretch Ar-H 3100 - 3000 Medium Medium
Aliphatic C-H Stretch -CH₂CH₃ 2980 - 2850 Medium-Strong Medium-Strong
C=O Stretch (Amide I) -CONH- 1680 - 1630 Very Strong Medium
N-H Bend (Amide II) -CONH- 1570 - 1515 Strong Weak
Aromatic C=C Stretch Phenyl Ring 1600 - 1450 Medium-Strong Strong
Amide III (C-N/N-H) -CONH- 1300 - 1200 Medium Medium

Compound Reference Table

Compound Name
This compound
(E)-2-{[(2-iodophenyl)imino]methyl}-6-methylphenol
N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide
N-(2-iodophenyl)acetamide
3-chloro-N-(4-iodophenyl)propanamide

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry for investigating the electronic structure and reactivity of molecules. scispace.comcond-mat.de It provides a framework to understand and predict a wide range of chemical properties by focusing on the electron density, a more manageable quantity than the complex many-electron wavefunction. scispace.comcond-mat.de This approach has been successfully applied to various molecular systems, offering insights that are often in good agreement with experimental data. nih.govrsc.org

Time-dependent density functional theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.govmuni.cz This approach calculates the excitation energies and oscillator strengths, which correspond to the wavelengths and intensities of absorption bands. muni.cz The accuracy of TD-DFT predictions can be sensitive to the choice of the functional and basis set. nih.govchemrxiv.org For instance, studies on similar aromatic compounds have shown that hybrid functionals like B3LYP, in conjunction with appropriate basis sets such as 6-311+G(d,p), can provide reliable predictions of UV-Vis spectra in both gas phase and in solution, often showing good correlation with experimental data. nih.gov The selection of the functional is crucial, as some may perform better than others for specific classes of molecules or types of electronic transitions. chemrxiv.org

A hypothetical TD-DFT calculation for N-(2-iodophenyl)propanamide might predict the following UV-Vis absorption maxima:

ExcitationWavelength (nm)Oscillator Strength (f)Major Contribution
S0 -> S12850.15π -> π
S0 -> S22400.32π -> π
S0 -> S32100.25n -> π*

This table is a hypothetical representation and not based on experimental data.

Mechanistic Studies using Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions by providing detailed information about the energetics and structures of reactants, transition states, and products. chemrxiv.orgnih.gov These methods allow for the exploration of reaction pathways and the identification of the most favorable routes. chemguide.co.uk

The energy profile of a reaction depicts the change in potential energy as reactants are converted into products. chemguide.co.uk A key feature of this profile is the transition state, which represents the highest energy point along the reaction coordinate. tutorchase.com The energy difference between the reactants and the transition state is the activation energy, a critical factor determining the reaction rate. tutorchase.com For reactions involving this compound, such as nucleophilic substitution or cyclization reactions, quantum chemical calculations can be used to locate the transition state structures and compute their energies. nih.govnumberanalytics.com The geometry of the transition state provides insights into the bond-breaking and bond-forming processes occurring during the reaction. tutorchase.comresearchgate.net

The presence of both an iodine atom and an amide group on the phenyl ring of this compound presents interesting possibilities for regioselective functionalization. researchgate.net Computational methods can be employed to predict the most likely site for a chemical reaction to occur. For instance, in palladium-catalyzed cross-coupling reactions, the regioselectivity is often governed by a combination of electronic and steric factors. researchgate.net DFT calculations can be used to model the intermediates and transition states for reactions at different positions on the aromatic ring. By comparing the activation energies for the various possible pathways, the most favorable reaction site can be identified, thus explaining or predicting the observed regioselectivity. researchgate.net

Analysis of Non-Covalent Interactions via Computational Methods

Non-covalent interactions (NCIs) play a crucial role in determining the three-dimensional structure, stability, and function of molecules. frontiersin.orgchemrxiv.org Computational methods provide powerful tools to visualize and quantify these weak interactions, which include hydrogen bonds, van der Waals forces, and π-stacking. frontiersin.orgresearchgate.net The Quantum Theory of Atoms in Molecules (QTAIM) is one such method that analyzes the electron density topology to identify and characterize NCIs. frontiersin.org By locating bond critical points (BCPs) between atoms, QTAIM can provide information about the strength and nature of these interactions. For this compound, intramolecular hydrogen bonding between the N-H of the amide and the iodine atom, or between the carbonyl oxygen and a C-H on the phenyl ring, could be investigated. Furthermore, in a condensed phase or in the presence of other molecules, intermolecular NCIs would be critical in defining the supramolecular assembly. frontiersin.org Computational tools like the Non-Covalent Interaction (NCI) plot can provide a visual representation of these interactions, highlighting regions of steric repulsion, weak van der Waals interactions, and stronger hydrogen bonds. chemrxiv.org

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a valuable computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping the electron distribution of a molecule in relation to its neighbors, it provides a detailed picture of the close contacts that stabilize the crystal structure. The surface is generated based on the principle that the space in a crystal can be partitioned into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the sum of electron densities from all other molecules in the crystal.

Different properties can be mapped onto the Hirshfeld surface, with dnorm being particularly useful. The dnorm value is a normalized contact distance that highlights regions of significant intermolecular interaction. Negative dnorm values, typically colored red, indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds. Positive values (blue) represent longer contacts, while white areas denote contacts around the van der Waals separation.

Table 1: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for (E)-2-{[(2-iodophenyl)imino]methyl}-6-methylphenol

Intermolecular Contact Contribution (%)
H···H 37.1
H···C / C···H 30.1
C···C 23.3
H···I / I···H 18.0
O···H / H···O 6.4
N···H / H···N 3.6

Data sourced from a study on a related iodophenyl compound.

The data clearly indicates that van der Waals forces, represented by the high percentage of H···H and C···H contacts, play a primary role in the crystal packing of this molecule. The significant contribution from H···I contacts underscores the role of the iodine atom in mediating intermolecular interactions. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions, plotting the distance from the surface to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside (de). These plots allow for the deconvolution of the full surface into contributions from different interaction types.

Interaction Energy Calculations (e.g., IQA/IQF, REG-IQA)

To gain a deeper, quantitative understanding of the energetic contributions to crystal stability, theoretical methods that partition the total interaction energy are employed. These calculations move beyond the geometric analysis of Hirshfeld surfaces to provide energetic values for the specific interactions between molecules.

Interacting Quantum Atoms (IQA) is a powerful energy partitioning method rooted in Quantum Chemical Topology. nih.gov The IQA method divides the total energy of a molecular system into intra-atomic and inter-atomic contributions. This allows for the calculation of the interaction energy between any two atoms in the system, which can be further decomposed into classical electrostatic (Coulombic) and quantum mechanical exchange-correlation components. nih.gov This level of detail makes it possible to precisely quantify the nature and strength of interactions like hydrogen bonds, halogen bonds, and van der Waals forces.

A related, coarser-grained approach is the Interacting Quantum Fragments (IQF) method. nih.gov Instead of focusing on individual atoms, IQF calculates interaction energies between entire molecular fragments, such as functional groups or whole molecules. nih.gov This is particularly useful for analyzing the binding energy between a ligand and a protein pocket or, in the context of a crystal, the interaction energy of a central molecule with its surrounding neighbors. The interaction energies are typically broken down into key components as shown in the table below.

Table 2: Components of Interaction Energy in IQA/IQF Analysis

Energy Component Description
Electrostatic The classical coulombic interaction between the charge distributions of the two fragments.
Exchange-Correlation A purely quantum mechanical term arising from the Pauli exclusion principle and electron correlation. It is often associated with steric repulsion and covalent character.

Analyzing the large amount of data generated by IQA can be complex. The Relative Energy Gradient (REG) method addresses this by systematically identifying the most significant energy contributions responsible for the changes in a system's energy landscape. nih.gov REG analysis can pinpoint the specific atoms and the type of energy (electrostatic, steric, etc.) that are most influential in a given molecular process or in stabilizing a particular conformation, effectively highlighting the key drivers of molecular interaction without relying on preconceived chemical assumptions. nih.gov While specific IQA/IQF calculations for this compound are not documented in the available literature, these methods represent the state-of-the-art for obtaining a rigorous, quantitative understanding of the intermolecular forces that would govern its crystal packing.

Synthetic Applications and Derivatization Strategies

N-(2-iodophenyl)propanamide as a Building Block in Organic Synthesis

This compound serves as a valuable precursor in organic synthesis, primarily due to the presence of two key functional groups: the reactive carbon-iodine bond on the phenyl ring and the propanamide moiety. The ortho-iodoaryl amide structure is a classic platform for a variety of metal-catalyzed cross-coupling and cyclization reactions.

Assembly of Complex Molecular Architectures

The strategic positioning of the iodo and amide groups allows for the construction of intricate molecular frameworks. The carbon-iodine bond is a prime site for palladium-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse substituents and the extension of the carbon skeleton. This facilitates the assembly of complex, polyfunctional molecules from a relatively simple starting material. iitm.ac.infrontiersin.org For instance, derivatives of this compound have been utilized in the synthesis of elaborate structures like 3-(1-Acryloyl-3-ethyl-2-oxopiperidin-3-yl)-N-benzyl-N-(2-iodophenyl)propanamide, showcasing its utility in building complex backbones. ncsu.edu Similarly, it serves as a precursor for compounds like rac-3-(8-Ethyl-5,6,7,8-tetrahydroindolizin-8-yl)-N-(2-iodophenyl)propanamide, demonstrating its role in creating multi-ring systems. thieme-connect.de

Synthesis of Heterocyclic Compounds

A significant application of this compound and its derivatives is in the synthesis of heterocyclic compounds. The ortho-relationship of the iodine atom and the amide side chain is ideal for intramolecular cyclization reactions, which are fundamental to forming various ring systems.

Palladium-catalyzed reactions are particularly effective for this purpose. For example, derivatives like N-(2-iodophenyl)acrylamides undergo a cascade Heck cyclization-phosphorylation process to yield 3-phosphorylmethyl-3-R-indolin-2-ones, constructing both C-C and C-P bonds in a single sequence. researchgate.net Another strategy involves the palladium-catalyzed tandem reaction of N-(2-iodophenyl)-N-(propa-1,2-dien-1-yl)anilines with isocyanides to produce aza-heterocyclic amides, such as those based on an indole (B1671886) scaffold. rsc.org These reactions highlight the compound's role in divergent synthesis, where multiple complex products can be accessed from a common intermediate.

Table 1: Representative Heterocyclic Synthesis from an N-(2-iodophenyl)amide Derivative

Starting MaterialCatalyst/ReagentsProduct TypeRef
N-(2-iodophenyl)acrylamidePdCl₂(S)-Monophos3-Phosphorylmethyl-3-R-indolin-2-one researchgate.net
N-(2-iodophenyl)-N-(propa-1,2-dien-1-yl)benzenesulfonamidePalladium catalyst, IsocyanideAza-heterocyclic amides (Indole-based) rsc.org
N-[2-(1H-Indol-2-yl)phenyl]acetamideCopper iodide, 1,10-phenanthroline, Cs₂CO₃11H-Indolo[3,2-c]quinoline thieme-connect.com

Derivatization Towards Chiral Molecular Scaffolds

The development of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. This compound provides a scaffold that can be derivatized to create chiral products.

Enantioselective Transformations utilizing Iodophenyl Moieties

The iodophenyl group is crucial for enantioselective transformations. In metal-catalyzed reactions, particularly with palladium, the use of chiral ligands can induce asymmetry, leading to the preferential formation of one enantiomer over the other. This strategy is widely applied to ortho-iodoaryl substrates. For instance, the catalytic asymmetric N-arylation of related N-(2-tert-butylphenyl) amides has been achieved through dynamic kinetic resolution, producing axially chiral products with high enantioselectivity. researchgate.net While a specific enantioselective reaction for this compound itself is not detailed in the provided context, the principles of using chiral catalysts to control the stereochemical outcome of reactions at the C-I bond are well-established for this class of compounds. researchgate.netacs.org

Chiral Purity Determination Methods (e.g., Rogers' η parameter, Flack's x parameter)

Once a chiral molecule is synthesized, determining its absolute configuration and enantiomeric purity is critical. For crystalline solids, single-crystal X-ray diffraction is the definitive method. The presence of a heavy atom like iodine in derivatives of this compound enhances anomalous scattering effects, which is the basis for determining the absolute structure.

Two key parameters used in this determination are Rogers' η parameter and Flack's x parameter. iucr.orgscispace.com

Rogers' η parameter: Introduced in 1981, this parameter refines to a value of +1 if the structural model has the correct absolute configuration and -1 if it is inverted. csic.es However, its interpretation can be problematic for nearly centrosymmetric structures or when the crystal is an inversion twin. iucr.orgiucr.org

Flack's x parameter: Proposed by H. D. Flack in 1983, this parameter provides a more physically meaningful description. iucr.orgmdpi.com It treats the crystal as potentially being an inversion twin, where x represents the mole fraction of the inverted enantiomer in the crystal. A value close to 0 indicates the correct absolute structure, while a value near 1 signifies that the structure should be inverted. csic.es A value between 0 and 1, with a small standard uncertainty, suggests the crystal is twinned by inversion. csic.es The Flack parameter is now the standard metric reported in crystallographic studies of chiral compounds. mdpi.com

Table 2: Comparison of Crystallographic Chirality Parameters

ParameterDescriptionRangeInterpretation of "Correct" StructureInterpretation of "Inverted" StructureKey Advantage/Disadvantage
Rogers' η An early parameter for enantiomorph-polarity estimation. iucr.org-1 to +1Value approaches +1Value approaches -1Can give false or over-precise results for nearly centrosymmetric structures. iucr.orgiucr.org
Flack's x Based on incoherent scattering from twin components. iucr.org0 to 1Value approaches 0Value approaches 1Has a clear physical meaning across the entire range; more robust and converges faster than η. iucr.orgcsic.esiucr.org

Other methods for determining chiral purity include chiral High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), which separate enantiomers based on their differential interactions with a chiral stationary phase or a chiral selector in the running buffer. registech.commdpi.commdpi.com

Development of Functionalized Aromatic Amides

This compound is a platform for creating diverse libraries of functionalized aromatic amides. frontiersin.org The introduction of an amide fragment into aromatic scaffolds can add specific three-dimensional properties and hydrogen bonding capabilities, which are important for biological activity. nih.gov Functionalization can occur at several positions:

Substitution of Iodine: The C-I bond can be replaced with a wide array of functional groups using palladium-catalyzed cross-coupling reactions, introducing new aryl, alkyl, or heteroatom substituents.

Modification of the Amide: The amide nitrogen can be further alkylated or acylated. The amide group itself can also be a target for reduction or other transformations. frontiersin.org

Modification of the Propanamide Chain: The aliphatic side chain can be functionalized to introduce additional complexity or points of diversity.

This synthetic versatility allows for the systematic modification of the molecule's properties, a strategy commonly employed in medicinal chemistry to optimize the potency and selectivity of drug candidates. nih.govacs.org

Introduction of Diverse Substituents for Targeted Synthesis

The presence of the iodo-substituent on the phenyl ring of this compound opens up numerous possibilities for introducing a wide range of functional groups. This is often achieved through cross-coupling reactions, a powerful class of reactions in organic chemistry. For instance, the Suzuki-Miyaura coupling reaction allows for the introduction of new carbon-carbon bonds by reacting the iodo-group with a boronic acid in the presence of a palladium catalyst. evitachem.com This method is highly efficient for creating complex molecular frameworks.

Similarly, other palladium-catalyzed reactions, such as the Sonogashira coupling, can be employed to introduce alkyne functionalities. acs.org The ability to introduce such diverse substituents is of paramount importance in drug discovery, where even small molecular modifications can lead to significant changes in biological activity. nih.gov For example, the introduction of specific side chains can enhance the binding affinity of a molecule to its biological target or improve its pharmacokinetic properties.

A variety of derivatives of this compound have been synthesized to explore their potential biological activities. These derivatives often feature modifications at the amide nitrogen or the phenyl ring, leading to a diverse library of compounds for screening.

Derivative Modification Potential Application
N-(2-iodophenyl)-3-[(propan-2-yl)amino]propanamideAddition of a secondary amineExploration of new chemical space for biological activity molport.com
N-(3-((4,6-Diamino-1,3,5-triazin-2-yl)amino)propyl)-3-(4-(N-(2-iodophenyl)sulfamoyl)phenyl) propanamideComplex side chain with a triazine moietyTargeted drug delivery to specific cells or tissues nih.gov
3-Cyclopentyl-N-(2-iodophenyl)propanamideAddition of a cyclopentyl groupAntibacterial drug discovery whiterose.ac.uk

Exploration of Grignard Chemistry in Amide Modification

Grignard reagents, with the general formula RMgX, are powerful nucleophiles used to form new carbon-carbon bonds. sigmaaldrich.com In the context of this compound, Grignard reagents can be used to modify the amide group. The reaction of a Grignard reagent with an amide can lead to the formation of a ketone, although this reaction can be challenging to control as the resulting ketone can further react with the Grignard reagent to produce a tertiary alcohol. commonorganicchemistry.com

However, by carefully controlling the reaction conditions, such as temperature and the stoichiometry of the reagents, it is possible to selectively obtain the desired ketone. This ketone can then serve as a versatile intermediate for further synthetic transformations. For example, it can undergo reduction to form a secondary alcohol or be used in Wittig reactions to create new carbon-carbon double bonds.

The use of Grignard reagents in the modification of this compound significantly expands the range of accessible derivatives. This allows for the fine-tuning of the molecule's properties for specific applications.

Reactant 1 Reactant 2 Product Type
This compoundGrignard Reagent (e.g., CH3MgBr)Ketone or Tertiary Alcohol
AldehydeGrignard ReagentSecondary Alcohol
KetoneGrignard ReagentTertiary Alcohol
EsterGrignard Reagent (2 equivalents)Tertiary Alcohol

Utility in Ligand Design and Organometallic Precursors

The structural features of this compound make it an attractive candidate for the design of ligands for metal complexes. The nitrogen atom of the amide group and the iodine atom can both coordinate to a metal center, forming a stable chelate ring. This chelation effect enhances the stability of the resulting metal complex.

These metal complexes can have a wide range of applications, from catalysis to materials science. For instance, they can be used as catalysts in various organic reactions, such as cross-coupling reactions or hydrogenations. The electronic and steric properties of the ligand can be fine-tuned by introducing different substituents on the phenyl ring or the amide group, which in turn influences the catalytic activity of the metal complex.

Furthermore, this compound can serve as a precursor for the synthesis of more complex organometallic compounds. researchgate.net The iodo-group can be readily converted into other functional groups, such as a boronic acid or a stannane, which can then be used in subsequent cross-coupling reactions to build up larger molecular architectures. These organometallic compounds can have interesting photophysical or electronic properties, making them suitable for applications in areas such as organic light-emitting diodes (OLEDs) or molecular wires.

Intermolecular Interactions and Supramolecular Assembly

Halogen Bonding Interactions in Solid-State Structures

The iodine substituent on the phenyl ring is a key player in the supramolecular assembly, primarily through its ability to act as a halogen bond donor. A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site on an adjacent molecule.

The iodine atom in N-(2-iodophenyl)propanamide, when covalently bonded to the carbon of the phenyl ring, exhibits an anisotropic distribution of electron density. This results in a region of positive electrostatic potential, known as a σ-hole, on the outermost portion of the iodine atom, directly opposite the C–I covalent bond. core.ac.ukresearchgate.net This electrophilic cap is capable of engaging in attractive interactions with Lewis bases such as the oxygen or nitrogen atoms of neighboring molecules. core.ac.uk The strength and directionality of this interaction are defining features of halogen bonding. whiterose.ac.uk

Halogen bonds are a powerful tool in crystal engineering, capable of directing molecules into predictable supramolecular synthons. core.ac.uk In structures analogous to this compound, such as isomeric N-(iodophenyl)nitrophthalimides, C–I···O and C–I···N interactions are pivotal in forming the crystal lattice. nih.gov These interactions can link molecules into one-dimensional chains or two-dimensional sheets. researchgate.netnih.gov For instance, an interaction between the iodine atom and the carbonyl oxygen of a neighboring amide group (a C–I···O=C halogen bond) could be a primary organizing motif in the crystal structure of this compound. The competition and cooperation between halogen bonding and other interactions, like hydrogen bonding, ultimately determine the final, complex three-dimensional architecture. core.ac.uk

Hydrogen Bonding Networks in this compound Crystals

Hydrogen bonds, particularly those involving the amide functional group, are expected to be a dominant force in the crystal structure of this compound.

The amide group contains a strong hydrogen bond donor (the N–H group) and a strong acceptor (the carbonyl oxygen, C=O). This facilitates the formation of robust N–H···O=C hydrogen bonds. In the solid state, such interactions typically cause molecules to self-assemble into well-defined patterns like chains or dimers. researchgate.net Analysis of related amide structures shows these hydrogen bonds are highly directional and play a crucial role in the primary organization of the molecules. nih.gov For example, in the crystal structure of the analogous compound N-(2-bromophenyl)propanamide, these interactions are central to the packing motif. nih.gov

Table 1: Typical Geometric Parameters for Classical N-H···O Hydrogen Bonds in Amide-Containing Crystal Structures. (Data are representative and based on general crystallographic studies).
InteractionD-H···AD···A Distance (Å)H···A Distance (Å)D-H···A Angle (°)
N-H···O=CAmide-Amide2.8 - 3.21.8 - 2.2150 - 180

C-H···O Interactions : Aromatic C–H groups (from the iodophenyl ring) and aliphatic C–H groups (from the propanamide chain) can act as weak hydrogen bond donors, interacting with the carbonyl oxygen acceptor. biorxiv.org Studies on related isomeric structures have demonstrated that multiple C–H···O bonds often work collectively to stabilize a three-dimensional network. nih.gov

C-H···π Interactions : These interactions occur when a C–H bond points towards the electron-rich face of the iodophenyl aromatic ring of an adjacent molecule. nih.govmdpi.com These interactions, though weak, are crucial for optimizing packing efficiency and are frequently observed in protein-ligand binding and the structures of aromatic compounds. rsc.org The interplay between a C-H donor and the π-system of the ring contributes to the cohesive energy of the crystal.

Non-Covalent Interactions Beyond Traditional Hydrogen Bonding

Exploration of n → π Interactions*

A subtle but significant force contributing to the conformational stability and intermolecular organization of this compound is the n → π* interaction. This interaction involves the donation of electron density from a lone pair (n) of a nucleophilic atom into the antibonding π* orbital of a nearby electrophilic π-system. raineslab.com

In the context of this compound, the amide functional group is central to this phenomenon. The lone pair on the carbonyl oxygen atom can act as the donor, while the carbonyl group of an adjacent molecule can serve as the acceptor. This interaction involves the donation of the oxygen's n orbital electrons into the C=O π* orbital. raineslab.com Although modest in energy, with a typical lower bound estimated at approximately 0.27 kcal/mol, the cumulative effect of these interactions can be significant in dictating molecular conformation. raineslab.com The n → π* interaction is highly directional and depends on the precise geometry between the donor and acceptor groups. It can work in concert with, or in some cases, compete against other noncovalent forces like hydrogen bonds to influence the final solid-state structure. raineslab.com In some molecular systems, these interactions have been shown to be abundant and to stabilize specific conformations that maximize the orbital overlap between the donor and acceptor. rsc.org

Table 1: Characteristics of n → π Interactions in this compound*

Feature Description
Donor Group The carbonyl oxygen of the propanamide moiety, possessing a lone pair (n).
Acceptor Group The carbonyl group (C=O) of a neighboring molecule, providing the π* orbital.
Nature of Interaction Orbital overlap between the donor lone pair and the acceptor antibonding orbital, resulting in an attractive force. raineslab.com
Estimated Energy Generally weak, around 0.27 kcal/mol, but influential in aggregate. raineslab.com

| Structural Impact | Influences the conformational preferences of the amide backbone and the relative orientation of molecules in the crystal lattice. raineslab.com |

π-Stacking and Aromatic Interactions in Molecular Aggregation

The iodophenyl ring of this compound is a key participant in aromatic interactions, particularly π-π stacking, which plays a dominant role in molecular aggregation. These interactions arise from the electrostatic and dispersion forces between the electron clouds of adjacent aromatic systems. libretexts.org π-π stacking typically occurs in a face-to-face manner, which can be further classified into sandwich or parallel-displaced arrangements. libretexts.org

Table 2: Aromatic Interactions in the Aggregation of this compound

Interaction Type Participating Groups Geometric Arrangement
π-π Stacking Two adjacent iodophenyl rings. Parallel-displaced or sandwich configurations. libretexts.org
C–H···π Interaction A C-H bond from the propanamide chain or another phenyl ring and the face of an adjacent iodophenyl ring. A hydrogen atom pointing towards the center of the π-system.

| Halogen···π Interaction | The iodine atom and the π-system of a neighboring phenyl ring. | The electrophilic region of the iodine atom interacts with the electron-rich π-face. |

Self-Assembly Principles and Directed Supramolecular Architectures

The formation of ordered, functional structures from individual molecules is governed by the principles of molecular self-assembly. This process relies on the information encoded within the molecular structure, which directs the spontaneous organization through specific and directional noncovalent interactions. taylorfrancis.comdlr.de In this compound, the combination of hydrogen bonding, halogen bonding, and aromatic interactions provides a clear blueprint for its assembly into directed supramolecular architectures.

The primary drivers of self-assembly for this compound are:

Hydrogen Bonding: The amide group (N-H···O=C) is a powerful and highly directional hydrogen-bonding motif that can link molecules into one-dimensional chains or tapes.

Aromatic and π-π Stacking: As detailed previously, these interactions organize the molecules, often by arranging the hydrogen-bonded chains into layers or columns. libretexts.orgnih.gov

Halogen Bonding: The iodine atom on the phenyl ring can act as a halogen bond donor, interacting with an electron-rich atom like the carbonyl oxygen of a nearby amide group (C-I···O=C). This interaction is directional and contributes to the specificity of the molecular packing.

These interactions are not isolated; they are cooperative and competitive, leading to a well-defined three-dimensional structure. The concept of supramolecular synthons—robust and predictable patterns of intermolecular interactions—can be applied here. rsc.org For instance, the hydrogen-bonded amide chains can be considered a primary synthon, which are then organized by weaker π-stacking and halogen bonding forces. This hierarchical assembly process allows for the construction of complex and ordered supramolecular architectures from relatively simple molecular building blocks. rsc.orgrsc.org The final architecture represents the thermodynamic minimum, where the most favorable combination of all intermolecular interactions is achieved.

Table 3: Functional Groups and Their Role in Directed Self-Assembly

Functional Group Primary Interaction Mediated Resulting Supramolecular Motif
Amide (-CONH-) N-H···O Hydrogen Bonding One-dimensional chains or tapes.
Iodophenyl Ring π-π Stacking, C-H···π Interactions Stacking of chains into 2D sheets or 3D networks. nih.gov

| Iodine Atom (-I) | Halogen Bonding (e.g., C-I···O) | Cross-linking of molecular chains, reinforcing the 3D structure. |

Conclusion and Future Research Directions

Summary of Key Research Findings and Methodological Advancements

Research surrounding N-(2-iodophenyl)propanamide and its derivatives has largely focused on its utility as a synthetic intermediate. The primary method for its synthesis involves the acylation of 2-iodoaniline (B362364) with propanoyl chloride or the coupling of 2-iodoaniline with propanoic acid, often facilitated by a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). This straightforward synthesis provides ready access to the core structure for further elaboration.

A significant area of application for this compound is in the construction of heterocyclic systems. The ortho-iodo-N-acylaniline moiety is a classic precursor for transition-metal-catalyzed intramolecular cyclization reactions. For instance, palladium-catalyzed reactions of similar N-(2-iodophenyl) amides have been employed in the synthesis of aza-heterocyclic amides. rsc.org Furthermore, nickel-catalyzed domino annulation reactions of related N-(2-iodophenyl)acrylamides have been developed to construct complex oxindole (B195798) frameworks. nih.gov These methodologies highlight the importance of the 2-iodophenylamide scaffold in generating molecular complexity.

Recent studies have also demonstrated the potential of derivatives of this compound in medicinal chemistry. In a notable example, the 4-iodo isomer, 3-(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-7-yl)-N-(4-iodophenyl)propanamide, was synthesized as part of a series of potent anticancer agents. acs.org The synthetic strategy, involving an EDCI-mediated amide coupling, is directly applicable to the synthesis of the 2-iodo analogue and underscores the potential of this class of compounds in drug discovery.

Emerging Research Avenues for this compound Chemistry

The future of this compound chemistry is ripe with possibilities, extending from the development of novel synthetic methods to the exploration of new applications. One promising avenue is the expansion of its use in divergent oriented synthesis (DOS). The ability to selectively functionalize either the amide nitrogen, the propanoyl side chain, or the iodinated aromatic ring allows for the creation of diverse molecular libraries from a common starting material. Palladium-catalyzed reactions involving isocyanide insertion with related N-(2-iodophenyl)-N-(propa-1,2-dien-1-yl)anilines have already showcased the potential for divergent synthesis of aza-heterocyclic amides. rsc.org

Furthermore, the exploration of this compound as a precursor for other heterocyclic systems remains a fertile ground for research. Its structure is well-suited for the synthesis of various fused nitrogen-containing heterocycles, which are prevalent motifs in pharmaceuticals and agrochemicals. evitachem.com The development of novel catalytic systems that can effect unique cyclization pathways will continue to be a key research focus.

Potential for Advanced Materials Chemistry and Catalyst Design

Beyond its role in traditional organic synthesis, this compound and its derivatives are emerging as valuable components in the design of advanced materials and catalysts. The presence of the iodine atom allows for facile post-synthetic modification via cross-coupling reactions, enabling the incorporation of this unit into larger polymeric or supramolecular structures.

A compelling example of its application in materials science is the synthesis of N-[4-(guanidinomethyl)-2-iodophenyl]-3-mercaptopropanamide, a derivative designed for conjugation to gold nanoparticles (AuNPs). acs.org This work demonstrates that the iodophenylamide core can be functionalized with thiol groups to facilitate surface attachment to metallic nanoparticles, leading to enhanced cellular internalization for potential applications in drug delivery and bioimaging. acs.org

In the realm of catalyst design, the amide functionality and the aromatic ring of this compound provide a scaffold for the synthesis of novel ligands for transition metal catalysis. The development of N,S-dual-doped carbon-based catalysts and atomically dispersed metal–nitrogen–carbon (M–N–C) catalysts are active areas of research. evitachem.com The this compound core could serve as a precursor for nitrogen-containing ligands or as a building block for porous carbon materials that can support catalytically active metal centers.

Computational Chemistry as a Predictive Tool in Future Research

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the structural and electronic properties of molecules, thereby guiding synthetic efforts and explaining experimental observations. For this compound and its derivatives, computational studies can provide valuable insights into several key areas.

Theoretical studies can be employed to elucidate the mechanisms of transition-metal-catalyzed reactions involving this compound. nih.gov By modeling the reaction pathways, researchers can understand the roles of different ligands and reaction conditions, leading to the optimization of catalytic cycles for the synthesis of complex heterocyclic products.

Furthermore, computational methods are crucial in drug design for predicting the binding affinities and modes of interaction of this compound derivatives with biological targets. chemrxiv.org Molecular docking and molecular dynamics simulations can help in identifying promising candidates for further experimental investigation, as seen in studies of other heterocyclic compounds. researchgate.netaps.org

In materials science, computational modeling can predict the electronic and photophysical properties of materials derived from this compound. This predictive power can accelerate the discovery of new materials with tailored properties for applications in electronics and photonics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.